
3-Bromo-4-(2-phenylethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(2-phenylethoxy)benzoic acid is a chemical compound with the molecular formula C15H13BrO3 . It has a molecular weight of 321.17 .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-(2-phenylethoxy)benzoic acid is 1S/C15H13BrO3/c16-13-10-12 (15 (17)18)6-7-14 (13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2, (H,17,18) . This indicates the presence of a bromine atom, a phenylethoxy group, and a carboxylic acid group in the molecule.科学的研究の応用
Structural Analysis and Reactivity Studies
The study of structural, vibrational analysis, and chemical reactivity descriptors of closely related bromo-substituted benzoic acids, such as 4-bromo-3-(methoxymethoxy) benzoic acid, provides insight into their reactivity and potential applications in scientific research. Advanced computational methods like Density Functional Theory (DFT) have been utilized to investigate the molecular structure, reactivity descriptors (ionization energy, hardness, electrophilicity, etc.), and non-linear optical properties of these compounds. The solvent's influence on reactivity parameters has also been explored, showing that solvation significantly alters reactivity descriptors, which could have implications for their applications in various solvents (Yadav et al., 2022).
Synthesis and Radiosynthesis Applications
The precursor molecule for the radiosynthesis of 2-radioiodophloretinic acid, 2-bromo-phloretinic acid, demonstrates the utility of bromo-substituted benzoic acids in the field of radiopharmaceuticals. This compound was prepared from hydrocinnamic acid and utilized in a Cu(I)-assisted nucleophilic non-isotopic exchange reaction, highlighting the critical role of the bromo substituent in achieving high yields of labeled compounds. Such methodologies are pivotal in developing diagnostic and therapeutic agents (Mertens, Boumon, & Steegmans, 2001).
Material Science and Optical Properties
Research into the crystal structures of bromo–hydroxy–benzoic acid derivatives has revealed the formation of two-dimensional architectures through hydrogen bonds and Br⋯O interactions. These structural insights are crucial for the development of materials with specific optical and electronic properties. For instance, the comparison between methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid highlights the importance of molecular interactions in determining the material's properties, which could be exploited in designing new materials (Suchetan et al., 2016).
Luminescent Properties and Coordination Chemistry
The synthesis and structural analysis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives demonstrate the significant impact of substituents on the photophysical properties of these materials. Such research is fundamental in the design of luminescent materials for sensing, imaging, and lighting applications. The study indicates that electron-donating and withdrawing groups on the benzoic acid moiety can dramatically affect the luminescence efficiency, providing a pathway for tuning the optical properties of coordination complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Safety And Hazards
特性
IUPAC Name |
3-bromo-4-(2-phenylethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-13-10-12(15(17)18)6-7-14(13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXZQUXYPKGUKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586375 |
Source


|
| Record name | 3-Bromo-4-(2-phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2-phenylethoxy)benzoic acid | |
CAS RN |
887029-51-8 |
Source


|
| Record name | 3-Bromo-4-(2-phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

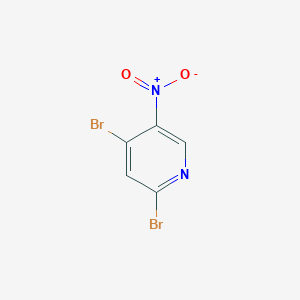
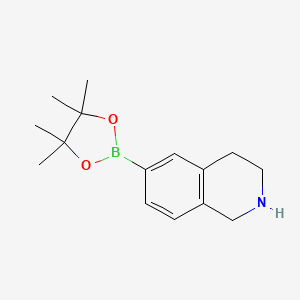
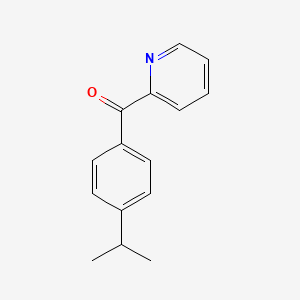
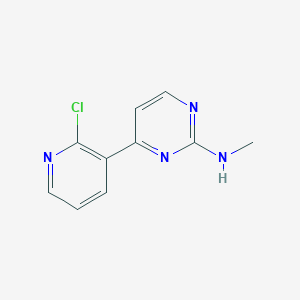
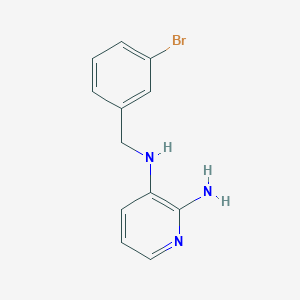
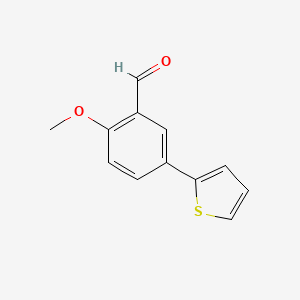

![(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317303.png)
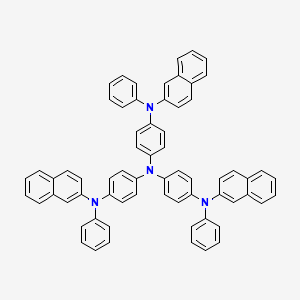
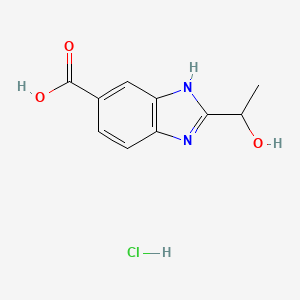
![3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1317308.png)
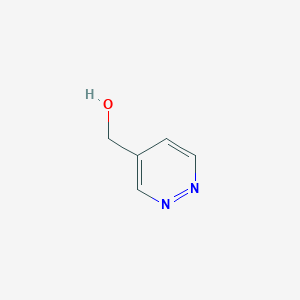
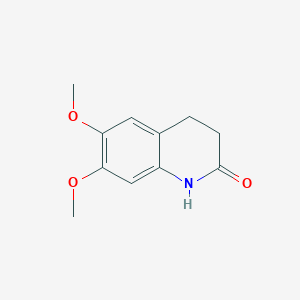
![Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1317312.png)